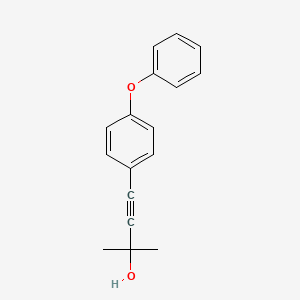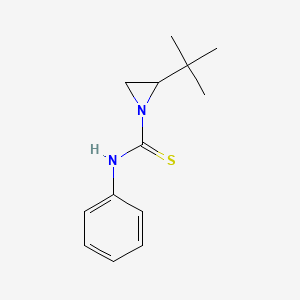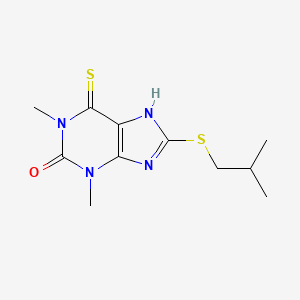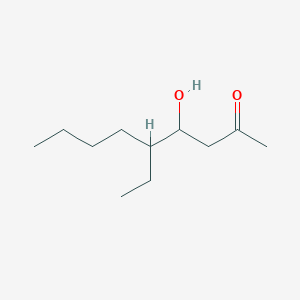
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol is an organic compound with the molecular formula C17H16O2 It is characterized by the presence of a phenoxyphenyl group attached to a butyn-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol typically involves the reaction of 4-phenoxyphenylacetylene with acetone in the presence of a base or a Lewis acid catalyst. The reaction conditions often include:
Base-catalyzed reaction: Using a strong base such as sodium hydroxide or potassium hydroxide.
Lewis acid-catalyzed reaction: Utilizing catalysts like aluminum chloride or boron trifluoride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, aldehydes, and substituted phenoxy derivatives, which can be further utilized in different chemical syntheses.
Aplicaciones Científicas De Investigación
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The phenoxyphenyl group plays a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol
- 2-Methyl-4-phenylbut-3-yn-2-ol
- 4-(4-(4-(3-Hydroxy-3-methylbut-1-ynyl)phenylazo)phenyl)-2-methylbut-3-yn-2-ol
Uniqueness
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol stands out due to its phenoxyphenyl group, which imparts unique chemical and biological properties
Propiedades
Número CAS |
17541-02-5 |
|---|---|
Fórmula molecular |
C17H16O2 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
2-methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C17H16O2/c1-17(2,18)13-12-14-8-10-16(11-9-14)19-15-6-4-3-5-7-15/h3-11,18H,1-2H3 |
Clave InChI |
ZMTLMKNQOGROAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC1=CC=C(C=C1)OC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl-](/img/structure/B14720741.png)








![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)

![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
